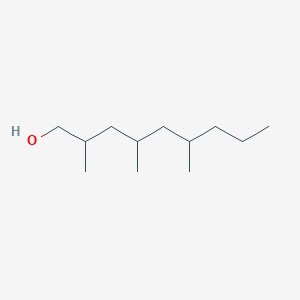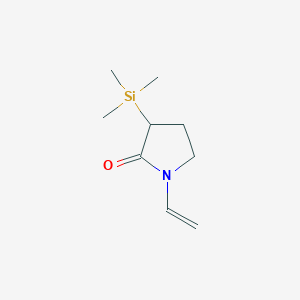
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is a chemical compound with the molecular formula C₉H₁₇NOSi It is a derivative of pyrrolidinone, where the nitrogen atom is bonded to an ethenyl group and the carbon atom at position 3 is bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- can be synthesized through the reaction of 2-pyrrolidinone with triethylamine and trimethylchlorosilane in benzene. The mixture is refluxed to yield the desired product . This method involves the formation of a silyl ether intermediate, which then undergoes further reaction to form the final compound.
Industrial Production Methods
While specific industrial production methods for 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional purification steps such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- exerts its effects depends on its specific application. In organic synthesis, it acts as a silylating agent, protecting functional groups during reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Pyrrolidinone: A simpler derivative without the ethenyl and trimethylsilyl groups.
1-Vinyl-2-pyrrolidinone: Similar structure but lacks the trimethylsilyl group.
1-(Trimethylsilyl)-2-pyrrolidinone: Similar but without the ethenyl group.
Uniqueness
2-Pyrrolidinone, 1-ethenyl-3-(trimethylsilyl)- is unique due to the presence of both ethenyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Número CAS |
82911-06-6 |
|---|---|
Fórmula molecular |
C9H17NOSi |
Peso molecular |
183.32 g/mol |
Nombre IUPAC |
1-ethenyl-3-trimethylsilylpyrrolidin-2-one |
InChI |
InChI=1S/C9H17NOSi/c1-5-10-7-6-8(9(10)11)12(2,3)4/h5,8H,1,6-7H2,2-4H3 |
Clave InChI |
VSAMXUISYAGPTB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C1CCN(C1=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(2,4-Diaminopteridin-6-yl)propan-2-yl]benzoic acid](/img/structure/B14417802.png)
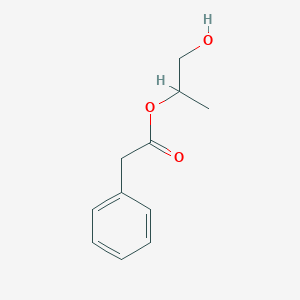
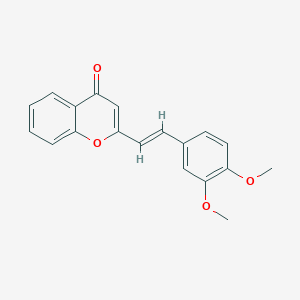

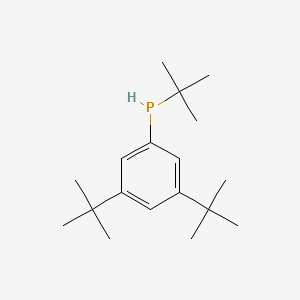

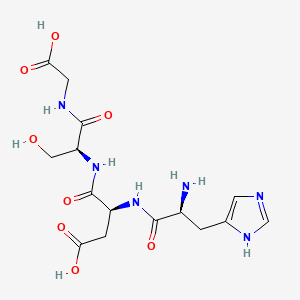
![2-Chloro-4-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B14417867.png)
![2-Methyl-1-[2-(2-methylimidazol-1-yl)ethyl]imidazole](/img/structure/B14417872.png)
![Methyl 2-[(benzyloxy)(methoxy)amino]-2-methylpropanoate](/img/structure/B14417877.png)

![3-[2-(5-Ethyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1-methyl-1H-indole](/img/structure/B14417891.png)
![2-Ethylidene-6-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14417896.png)
